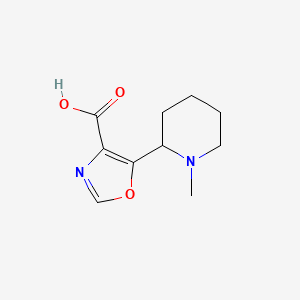

5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

5-(1-methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C10H14N2O3/c1-12-5-3-2-4-7(12)9-8(10(13)14)11-6-15-9/h6-7H,2-5H2,1H3,(H,13,14) |

InChI Key |

BQYVBUJVRLJWCV-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1C2=C(N=CO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the piperidine and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The piperidine ring can be synthesized through hydrogenation or cyclization reactions involving nitrogen-containing precursors .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and product yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical properties of 5-(1-methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid with analogous compounds:

Key Insights from Structural Comparisons:

Lipophilicity and Solubility :

- The 1-methylpiperidine group in the target compound increases basicity and solubility in physiological environments compared to purely aromatic analogs like 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid .

- The 4-isopropylphenyl substituent in introduces significant lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Bioactivity Trends: Substituents on the oxazole ring critically influence biological activity. For instance, 5-{methyl[(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexyl]amino}-1,3-oxazole-4-carboxylic acid derivatives exhibit vasoactive effects depending on substituent size and polarity .

Synthetic Utility :

- Simpler analogs like 5-methyl-1,3-oxazole-4-carboxylic acid serve as intermediates for synthesizing more complex derivatives .

- Piperidine-containing compounds (e.g., the target and ) are often prioritized in medicinal chemistry for their conformational adaptability and protease resistance .

Research Findings and Pharmacological Implications

- Prodrug Potential: The carboxylic acid group in the target compound enables esterification or amidation, a strategy used in nipecotic acid prodrugs to improve bioavailability .

- Receptor Interactions : Piperidine-oxazole hybrids may mimic peptide backbones, making them suitable for targeting G-protein-coupled receptors (GPCRs) or ion channels .

- Metabolic Stability : Oxazole rings resist oxidative degradation, while methylpiperidine groups may reduce first-pass metabolism compared to unsubstituted piperidines .

Biological Activity

5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid, with the CAS number 1083317-86-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₀H₁₄N₂O₃

- Molecular Weight : 210.23 g/mol

- Structure : Contains a piperidine moiety and an oxazole ring, which are known for their roles in various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The oxazole ring is often associated with the inhibition of specific enzymes, which can lead to anti-inflammatory and analgesic effects. For instance, compounds containing oxazole derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes and other inflammatory mediators .

- Antitumor Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the piperidine group may enhance cellular uptake and bioavailability, contributing to its antitumor properties .

- Neuroprotective Effects : Some derivatives of oxazole compounds have demonstrated neuroprotective effects in models of neurodegeneration, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Pharmacological Effects

The pharmacological profile of 5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid includes:

- Anti-inflammatory Properties : Similar compounds have shown significant anti-inflammatory effects in animal models, potentially useful for treating conditions like arthritis and other inflammatory diseases .

- Analgesic Effects : The compound may also exhibit analgesic properties comparable to non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for pain management therapies .

Case Studies

Several studies have investigated the biological activities of related oxazole compounds:

- In Vitro Studies : A study evaluated the cytotoxicity of various oxazole derivatives against human cancer cell lines, revealing IC50 values in the low micromolar range. This indicates significant potential for further development as anticancer agents .

- In Vivo Studies : Research involving animal models has demonstrated that certain oxazole derivatives can reduce inflammation markers and pain responses significantly compared to control groups .

- Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their effects have revealed pathways involving NF-kB signaling inhibition and modulation of apoptotic pathways in cancer cells .

Data Summary

The following table summarizes key findings related to the biological activity of 5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid and similar compounds:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.